Ethylsulfamoyl chloride
Overview
Description
Ethylsulfamoyl chloride is an organic compound with the molecular formula C2H6ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to an ethyl group. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylsulfamoyl chloride can be synthesized through the reaction of ethylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C2H5NH2} + \text{ClSO3H} \rightarrow \text{C2H5NHSO2Cl} + \text{HCl} ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylamine and chlorosulfonic acid are reacted under optimized conditions. The reaction mixture is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethylsulfonamide and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonates in the presence of a base.
Thiols: React to form sulfonothioates under basic conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
Ethylsulfamoyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Utilized in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: Employed in the modification of polymers to enhance their properties.
Biological Research: Used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of ethylsulfamoyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, or sulfonothioate linkages with amines, alcohols, and thiols, respectively. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Methylsulfamoyl Chloride: Similar in structure but with a methyl group instead of an ethyl group.
Cyclohexylsulfamoyl Chloride: Contains a cyclohexyl group instead of an ethyl group.
Piperidine-1-sulfonyl Chloride: Contains a piperidine ring instead of an ethyl group.
Uniqueness: this compound is unique due to its specific reactivity profile and the ease with which it can introduce sulfonamide groups into organic molecules. Its ethyl group provides a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-ethylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO2S/c1-2-4-7(3,5)6/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKSMSHAHXBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452896 | |
Record name | ethylsulfamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16548-07-5 | |
Record name | ethylsulfamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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